[2-(5-Bromopyrimidin-2-YL)ethyl](methyl)amine

Catalog No.
S13809137
CAS No.
M.F
C7H10BrN3
M. Wt
216.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(5-Bromopyrimidin-2-YL)ethyl](methyl)amine

Product Name

[2-(5-Bromopyrimidin-2-YL)ethyl](methyl)amine

IUPAC Name

2-(5-bromopyrimidin-2-yl)-N-methylethanamine

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

InChI

InChI=1S/C7H10BrN3/c1-9-3-2-7-10-4-6(8)5-11-7/h4-5,9H,2-3H2,1H3

InChI Key

QYJQXUBMBWPRGH-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=C(C=N1)Br

The compound 2-(5-Bromopyrimidin-2-YL)ethylamine is a derivative of pyrimidine, characterized by a bromine atom at the 5-position of the pyrimidine ring and a methylamine group attached to the ethyl chain. Its molecular formula is C7H9BrN2C_7H_9BrN_2 with a molecular weight of approximately 201.06 g/mol. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and development due to its unique structural properties which allow for various chemical modifications .

The reactivity of 2-(5-Bromopyrimidin-2-YL)ethylamine is influenced by its functional groups. Key reactions include:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, allowing for the formation of different derivatives. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 2-(5-Bromopyrimidin-2-YL)ethylamine exhibits significant biological activity. It has been investigated for potential anti-cancer properties, particularly against aggressive brain tumors like glioblastomas. The compound's structure allows it to interact with biological targets involved in cell proliferation and survival pathways. Additionally, preliminary studies suggest it may possess antimicrobial properties, although further research is needed to elucidate its mechanisms of action fully .

Several methods have been developed for synthesizing 2-(5-Bromopyrimidin-2-YL)ethylamine:

  • Bromination of Pyrimidine: The starting material is brominated to form 5-bromopyrimidine.
  • Formation of Methylamine Bridge: The brominated pyrimidine is reacted with a methylamine derivative to form the intermediate.
  • Coupling Reaction: The intermediate undergoes coupling with ethyl amine to yield the target compound .

Industrial production may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield.

2-(5-Bromopyrimidin-2-YL)ethylamine has several applications:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing various pharmaceutical compounds.
  • Research: Its unique structure makes it valuable in medicinal chemistry research aimed at developing new therapeutic agents.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules due to its reactive functional groups .

Studies on 2-(5-Bromopyrimidin-2-YL)ethylamine have focused on its interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action, particularly how it may inhibit or modulate specific cellular pathways involved in cancer progression or microbial resistance. Further investigations are necessary to clarify these interactions and their implications in therapeutic contexts .

Several compounds share structural similarities with 2-(5-Bromopyrimidin-2-YL)ethylamine. Here are some notable examples:

Compound NameCAS NumberSimilarity
N-(Pyridin-2-ylmethyl)ethanamine51639-58-81.00
(5-Methylpyridin-2-yl)methanamine45715-08-00.83
(4-Methylpyridin-2-yl)methanamine129768-95-20.83
(4-Methylpyridin-2-yl)methanamine dihydrochloride357287-88-80.81

Uniqueness

The uniqueness of 2-(5-Bromopyrimidin-2-YL)ethylamine lies in its specific bromination pattern on the pyrimidine ring, which may influence its biological activity and chemical reactivity compared to others in this class. This specific substitution enhances its potential as a therapeutic agent, distinguishing it from simpler analogs that lack the bromine substituent or have different functional groups .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.00581 g/mol

Monoisotopic Mass

215.00581 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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